N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazin-3-amine core, which is substituted with a dimethylamino group at the 6-position and a pyrrolidin-3-yl group at the 1-position. The pyrrolidin-3-yl group is further substituted with a pyridin-3-ylsulfonyl group.Scientific Research Applications
Relevance to Aqueous Phase Reactivity
Experiments investigating the aqueous phase reactivity of amines and their corresponding nitrosamines, including structures similar to N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine, have highlighted the NO3 radical reaction rate coefficients. This research emphasizes the potential of nitrosamines as nighttime oxidants in cloud droplets or deliquescent particles, although ozone shows unreactive behavior towards amines and nitrosamines, suggesting aqueous ozone reactions are not significant in atmospheric waters (Weller & Herrmann, 2015).
Heterocyclic Chemistry and Antibacterial Potential
The study on the synthesis of pyrimidine linked pyrazole heterocyclics explores the preparation of compounds through microwave irradiative cyclocondensation, demonstrating the potential of these heterocyclic compounds for insecticidal and antibacterial applications. This research provides insights into the chemical transformations and structural determinations of these compounds, highlighting their significance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Supramolecular Chemistry
Research on molecular co-crystals of di(halobenzenesulfonyl)amines with oxygen bases like pyridine-N-oxide and dimethyl formamide demonstrates the formation of supramolecular complexes. These complexes, featuring lamellar layers and polar regions of oxygen bases, offer a glimpse into the intricate interactions and potential applications of this compound in designing novel material structures (Hamann et al., 2002).
Ligand-Receptor Interactions
The exploration of pyrrolo and pyrido analogues of cardiotonic agents, including structures akin to this compound, reveals their potential in ligand-receptor interactions through hydrogen-bond formation. This work suggests the importance of such compounds in understanding the molecular basis of cardiotonic activity and receptor engagement (Dionne et al., 1986).
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-6-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-19(2)14-5-6-15(18-17-14)23-12-7-9-20(11-12)24(21,22)13-4-3-8-16-10-13/h3-6,8,10,12H,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTIFPOGZLYOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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